molecular formula C12H10N2O5S B2892166 4-(3-Nitro-phenyl)-2-oxo-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester CAS No. 247242-54-2

4-(3-Nitro-phenyl)-2-oxo-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester

Cat. No. B2892166
CAS RN: 247242-54-2
M. Wt: 294.28
InChI Key: RKOUVGIYUZARKM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, a five-membered ring containing nitrogen and sulfur atoms, is a key feature. The nitro group attached to the phenyl ring would contribute to the compound’s reactivity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. The nitro group is electron-withdrawing, which would affect the electron density in the phenyl ring and could make the compound susceptible to nucleophilic attack. The ester group could undergo hydrolysis or other reactions common to carboxylic acid derivatives .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological targets in the body .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety information .

properties

IUPAC Name

ethyl 4-(3-nitrophenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O5S/c1-2-19-11(15)10-9(13-12(16)20-10)7-4-3-5-8(6-7)14(17)18/h3-6H,2H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKOUVGIYUZARKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)S1)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Nitro-phenyl)-2-oxo-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester

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